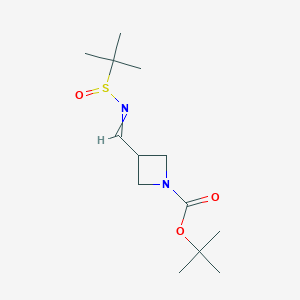
tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl group, and a sulfinyl-imino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl bromide or tert-butyl chloride under basic conditions.
Sulfinyl-imino Moiety Addition: The sulfinyl-imino group is added through reactions involving sulfinamides and aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used to develop probes for studying biological processes due to its unique structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfinyl-imino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}pyrrolidine-1-carboxylate
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}piperidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the azetidine ring distinguishes it from similar compounds with pyrrolidine or piperidine rings.
- Reactivity: The specific arrangement of functional groups in tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate imparts unique reactivity patterns, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C13H24N2O3S |
|---|---|
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3 |
InChI-Schlüssel |
GDNNMZSPWRBPKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
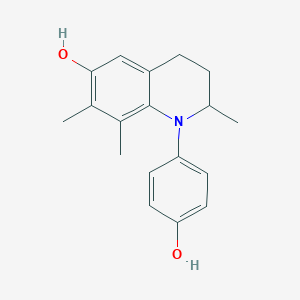
![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
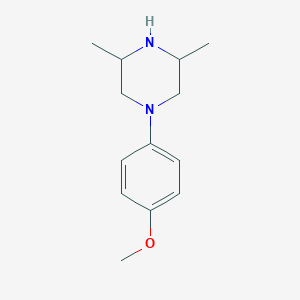
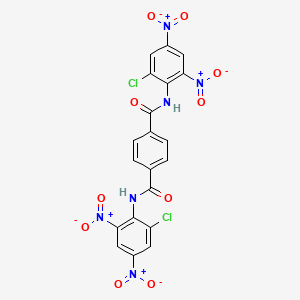
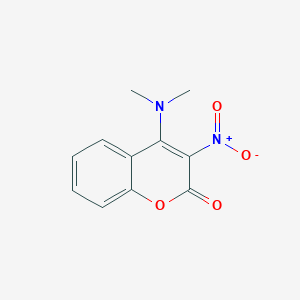
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
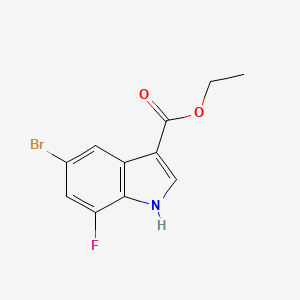
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
